

Application Note: Quantification of Octisalate in Sunscreen Formulations by RP-HPLC

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Compound of Interest

Compound Name: Octisalate

Cat. No.: B1662834

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Abstract

This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of **Octisalate**, a common UVB filter, in various sunscreen formulations. The described protocol is intended for researchers, scientists, and quality control analysts in the pharmaceutical and cosmetic industries. This document provides a comprehensive experimental protocol, method validation parameters, and a visual representation of the analytical workflow.

Introduction

Octisalate (2-ethylhexyl salicylate) is an organic compound used as a UV filter in sunscreens and other cosmetic products to absorb UVB radiation, thereby protecting the skin from sun damage. Accurate determination of its concentration in commercial formulations is crucial to ensure product efficacy and compliance with regulatory standards. RP-HPLC is a widely used analytical technique for the separation and quantification of active ingredients in complex matrices like sunscreens due to its high resolution, sensitivity, and specificity. This document outlines a reliable RP-HPLC method for the routine analysis of **Octisalate**.

Experimental Protocol

This protocol is a synthesis of validated methods for the analysis of UV filters in sunscreen products.^{[1][2][3][4]}

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been shown to provide good separation and quantification of **Octisalate**.

Parameter	Specification
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 reverse phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase	Methanol:Water (85:15 v/v)[1][5]
Flow Rate	1.0 mL/min[1][2][5]
Injection Volume	5-20 µL
Detection Wavelength	300 nm[1][5]
Column Temperature	30°C
Run Time	Approximately 25 minutes[1]

Reagents and Standards

- Methanol (HPLC grade)
- Water (HPLC grade)
- **Octisalate** reference standard
- 2-Propanol (for sample preparation)

Standard Solution Preparation

- Stock Standard Solution (0.75 mg/mL): Accurately weigh 75 mg of **Octisalate** reference standard and transfer it to a 100 mL volumetric flask.[1]
- Add approximately 50 mL of methanol and 2 mL of 2-propanol.[1]

- Sonicate for 15 minutes to dissolve the standard completely.[\[1\]](#)
- Make up the volume to 100 mL with methanol.[\[1\]](#)
- Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 0.05 mg/mL to 0.15 mg/mL).[\[1\]](#)

Sample Preparation

- Accurately weigh approximately 60 mg of the sunscreen formulation and transfer it to a 100 mL volumetric flask.[\[1\]](#)
- Add 2 mL of 2-propanol and 50 mL of methanol.[\[1\]](#)
- Dissolve the sample by sonicating for 15 minutes.
- Make up the volume to 100 mL with methanol.
- Filter the solution through a 0.45 μ m syringe filter into an HPLC vial prior to injection.[\[1\]](#)

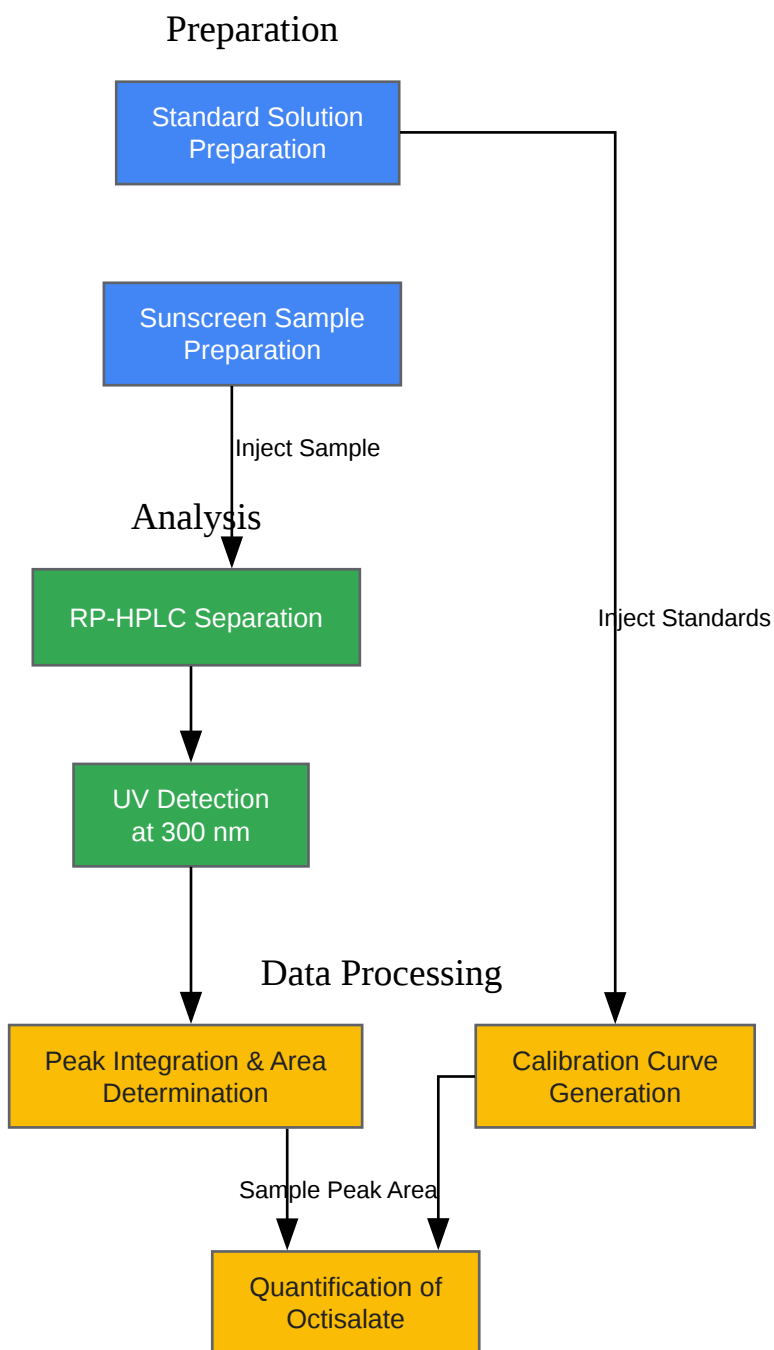
Method Validation Summary

The described method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for the intended purpose.[\[1\]](#)[\[5\]](#)

Parameter	Typical Results
Linearity (R^2)	> 0.999[2][6]
Retention Time (RT)	Approximately 17.8 - 21.4 min[1][2]
Accuracy (% Recovery)	98 - 102%
Precision (% RSD)	< 2%
Specificity	No interference from common sunscreen excipients
Limit of Detection (LOD)	Method dependent, typically in the low $\mu\text{g/mL}$ range
Limit of Quantification (LOQ)	Method dependent, typically in the low to mid $\mu\text{g/mL}$ range

Experimental Workflow

The following diagram illustrates the logical flow of the analytical procedure from sample receipt to final data analysis.



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